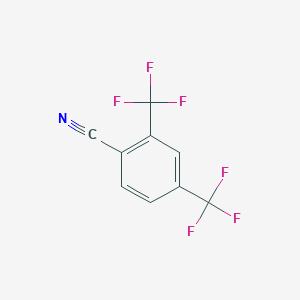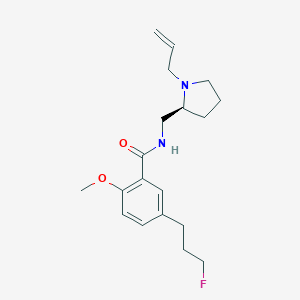
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide typically involves the reaction of oxazolidin-2-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like toluene at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.
Industry: It is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidin-2-one: The parent compound, which lacks the carbamoylmethyl and ethyl groups.
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity and a different substitution pattern.
Uniqueness
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its carbamoylmethyl group enhances its reactivity in synthetic applications, while the ethyl group influences its pharmacokinetic properties .
Propiedades
Número CAS |
172514-87-3 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10) |
Clave InChI |
AGRAMZUKFLBFQW-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=O)N |
SMILES canónico |
CCC1COC(=O)N1CC(=O)N |
Sinónimos |
3-Carbamoylmethyl-4-ethyloxazolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)







